molecular formula C12H17FN2O2 B13630904 tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate

tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate

Cat. No.: B13630904
M. Wt: 240.27 g/mol
InChI Key: PFQMJNLWTQDOHF-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H15FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated aromatic amine

Properties

Molecular Formula

C12H17FN2O2

Molecular Weight

240.27 g/mol

IUPAC Name

tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate

InChI

InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7,14H2,1-3H3,(H,15,16)

InChI Key

PFQMJNLWTQDOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)N

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A representative and widely adopted synthetic approach is summarized below:

Step Reagents/Conditions Description Yield/Notes
1 Starting material: 4-fluoro-2-nitroaniline or related precursor Protection of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic N,N-dimethyl-4-aminopyridine (DMAP) High yield (~95%) reported; bis-Boc protection possible initially, followed by selective deprotection with trifluoroacetic acid (TFA) to yield mono-Boc protected intermediate
2 Reduction of nitro group to amino group Catalytic hydrogenation or chemical reduction (e.g., Fe/acid or SnCl2) Clean conversion to amine without affecting Boc group
3 Coupling or further functionalization If required, coupling with aldehydes or other electrophiles to introduce the benzyl moiety Moderate to good yields depending on conditions

Specific Example from Literature

In one documented procedure, the amino group of a 4-bromo-2-nitrophenyl derivative was first protected with di-tert-butyl dicarbonate and DMAP to afford the bis-Boc intermediate. Subsequent selective cleavage of one Boc group with trifluoroacetic acid yielded the tert-butyl (4-bromo-2-nitrophenyl)carbamate in 95% overall yield for the two-step process.

Following this, Suzuki cross-coupling reactions with fluorophenylboronic acids or related substrates were employed to introduce the fluorine substituent on the aromatic ring, enabling the synthesis of the fluorinated Boc-protected amine derivatives.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Disadvantages
Boc protection of 4-fluoro-2-nitroaniline 4-fluoro-2-nitroaniline Di-tert-butyl dicarbonate, DMAP, TFA (for deprotection) Room temperature to mild heating ~95% (two-step) High yield, mild conditions, scalable Requires selective Boc deprotection step
Palladium-catalyzed Suzuki coupling Boc-protected bromo-nitroarene Pd(PPh3)4, fluorophenylboronic acid, 1,4-dioxane/water Reflux or elevated temperature Moderate to good Enables introduction of fluorine substituent Requires expensive catalyst, careful reaction control
Reduction of nitro group Nitroaromatic intermediate Catalytic hydrogenation or chemical reductants Ambient to mild heating High Clean conversion, preserves Boc group Requires hydrogenation setup or handling reducing agents

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective reactions at other functional groups .

Biology and Medicine: This compound is of interest in medicinal chemistry for the development of pharmaceuticals. It is used in the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .

Industry: In the chemical industry, it is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and selectivity towards these targets, making it a potent compound in drug design .

Comparison with Similar Compounds

  • tert-Butyl N-[(2-amino-5-fluorophenyl)methyl]carbamate
  • tert-Butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate
  • tert-Butyl N-[(2-amino-4-methylphenyl)methyl]carbamate

Comparison: Compared to its analogs, tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate exhibits unique properties due to the presence of the fluorine atom. Fluorine increases the compound’s lipophilicity, enhancing its ability to cross biological membranes. This makes it more effective in reaching its molecular targets within the body. Additionally, the fluorine atom can improve the metabolic stability of the compound, reducing its degradation and prolonging its activity .

Biological Activity

Tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈N₂O₂. The compound features a tert-butyl group, a carbamate functional group, and an amino-substituted aromatic ring, which contribute to its chemical stability and reactivity. The presence of the fluorine atom on the aromatic ring is significant as it may influence the compound's biological interactions.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₂H₁₈N₂O₂
Functional GroupsTert-butyl, carbamate, amino group
Physical AppearanceWhite to off-white powder
Purity LevelApproximately 95%

Pharmacological Effects

Preliminary studies indicate that this compound exhibits potential pharmacological effects, particularly in cancer research. The compound has shown activity against specific cancer cell lines, suggesting its role as a candidate for further therapeutic development.

The biological activity of this compound is largely attributed to the amino group on the aromatic ring, which enhances its interaction with various biological targets. This interaction may modulate enzyme activity or serve as an intermediate in synthesizing more complex pharmaceutical agents .

Case Study: Anti-Cancer Activity

A study investigating the anti-cancer properties of related compounds demonstrated that modifications in the structure significantly impacted their cytotoxicity. For instance, compounds with specific substitutions on the aromatic ring exhibited improved affinity towards cancer cell lines. The SAR analysis revealed that electron-donating groups at certain positions enhanced anti-tumor activity .

Table 2: Comparative Biological Activity

Compound NameIC50 (µg/mL)Mechanism of Action
This compoundTBDEnzyme modulation
Related Compound A1.61Cytotoxic via hydrophobic interactions
Related Compound B1.98Inhibition of tubulin polymerization

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that the presence and position of substituents on the aromatic ring are crucial for enhancing biological activity. For example, the introduction of fluorine at specific positions was found to increase potency against certain cancer types .

Key Findings from SAR Studies

  • Fluorine Substitution : Enhances binding affinity to biological targets.
  • Amino Group Positioning : Critical for modulating enzyme interactions.
  • Hydrophobic Interactions : Contribute significantly to cytotoxicity.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate?

Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with 2-amino-4-fluorobenzyl derivatives under basic conditions. Key steps include:

  • Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates carbamate bond formation .
  • Solvent Systems: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and solubility properties .
  • Stepwise Optimization: Multi-step protocols, such as those described in patent applications (e.g., tert-butyl carbamate protection of amino intermediates), ensure regioselectivity and minimize side reactions .

Validation: Monitor reactions via TLC or HPLC. Purify using column chromatography with gradients of ethyl acetate/hexane.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Analytical Techniques:
  • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of tert-butyl (δ ~1.2 ppm), fluorophenyl (δ ~6.5–7.5 ppm), and carbamate (δ ~5–6 ppm) groups .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 269.13 for C₁₂H₁₆FN₂O₂) .
  • X-ray Crystallography: For crystalline derivatives, SHELX programs refine structural parameters, resolving ambiguities in stereochemistry .

Q. What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility: Soluble in polar aprotic solvents (DCM, THF) but poorly in water. Pre-dissolve in DMSO for biological assays .
  • Stability:
  • Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
  • pH Sensitivity: Degrades under strongly acidic/basic conditions; maintain neutral pH during experiments .

Advanced Research Questions

Q. How does this compound interact with biological targets like enzymes?

Methodological Answer:

  • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) with target enzymes (e.g., kinases) .
  • Enzyme Inhibition Assays: Measure IC₅₀ values in fluorometric or colorimetric assays (e.g., NADH-coupled reactions). Compare with structurally similar carbamates to identify substituent effects .
  • Molecular Docking: Model interactions using software like AutoDock Vina; prioritize hydrogen bonding with the carbamate oxygen and fluorophenyl π-stacking .

Q. What strategies can resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., buffer pH, temperature) across labs .
  • Structural Analog Comparison: Test derivatives (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) to isolate the role of the fluorine substituent .
  • Meta-Analysis: Aggregate data from multiple studies using tools like RevMan to identify trends in activity (e.g., anti-inflammatory vs. anticancer effects) .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

  • Parameter Screening:
  • Temperature: Lower temperatures (0–5°C) reduce side reactions like over-alkylation .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
    • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What computational methods predict the compound’s behavior in biological systems?

Methodological Answer:

  • Pharmacokinetic Modeling: Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism .
  • Molecular Dynamics (MD) Simulations: Simulate membrane permeation using GROMACS; analyze interactions with lipid bilayers .
  • Toxicity Prediction: Apply ProTox-II to estimate hepatotoxicity and mutagenicity risks .

Q. How can structural analogs be designed to improve pharmacological properties?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the fluorine atom with chlorine or trifluoromethyl groups to modulate electron-withdrawing effects .
  • Prodrug Strategies: Introduce ester or phosphate groups at the carbamate nitrogen to enhance aqueous solubility .
  • SAR Studies: Synthesize analogs with varied tert-butyl substituents (e.g., cyclopropyl) and correlate with bioactivity data .

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